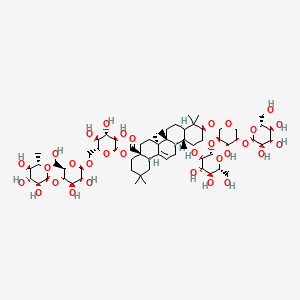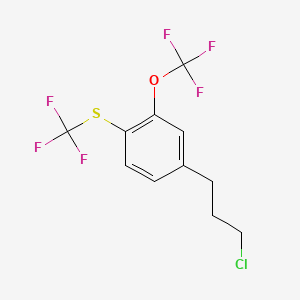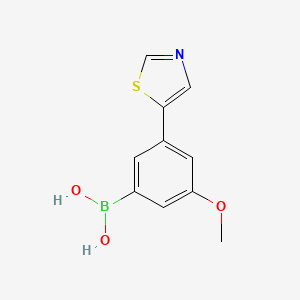
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one is a chemical compound with the molecular formula C9H10BrNOS. It is characterized by the presence of amino, mercapto, and bromopropanone functional groups, which contribute to its unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of 1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one typically involves the reaction of 2-amino-3-mercaptophenol with 3-bromopropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromopropanone moiety can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with target proteins, leading to modulation of their activity. The bromopropanone moiety can undergo nucleophilic substitution reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one can be compared with similar compounds such as:
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one: This compound also has a similar structure but with the bromine atom attached to a different carbon atom.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10BrNOS |
|---|---|
Poids moléculaire |
260.15 g/mol |
Nom IUPAC |
1-(2-amino-3-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2 |
Clé InChI |
YDFVUDRGBVGYDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S)N)C(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)









![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
